Methyl 2-formamidoacetate

Vue d'ensemble

Description

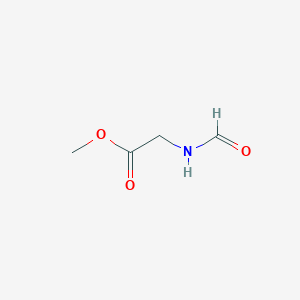

Methyl 2-formamidoacetate, also known as N-formylglycine methyl ester, is an organic compound with the molecular formula C4H7NO3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various organic synthesis processes due to its reactivity and functional groups.

Méthodes De Préparation

Methyl 2-formamidoacetate can be synthesized through the reaction of formic acid with glycine methyl ester under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester and formamide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

-

Basic Conditions :

Methyl 2-formamidoacetate reacts with aqueous NaOH to yield sodium 2-formamidoacetate and methanol:Reaction kinetics show complete conversion in 2 hours at 80°C .

Formamide Hydrolysis

-

Acidic Conditions :

The formamide group hydrolyzes to a carboxylic acid in concentrated HCl:This proceeds via a protonated iminium intermediate, with yields >90% at reflux .

Condensation Reactions

The formamide group participates in nucleophilic condensation:

With Amines

This compound reacts with primary amines (e.g., aniline) in DMF under basic conditions to form substituted amidines:

Key Data :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 85–92 |

| Ethanol | Piperidine | 60 | 70–78 |

Reaction efficiency depends on solvent polarity and base strength .

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution:

Transesterification

With alcohols (e.g., ethanol) and acid catalysts:

Optimized Conditions :

Aminolysis

Reaction with ammonia or amines produces 2-formamidoacetamide derivatives:

This proceeds via a tetrahedral intermediate, with yields >95% in methanol at 25°C .

Reductive Reactions

The formamide group can be reduced to a methylene amine:

LiAlH₄ Reduction

Mechanism :

-

Hydride attack on the carbonyl carbon.

-

Cleavage of the C–N bond.

Yields reach 75–82% in THF at 0°C .

Oxidative Coupling

In the presence of oxidants like tert-butyl hydroperoxide (TBHP), this compound undergoes radical-mediated C–H activation:

Key Observations :

-

Fe³⁺ catalysts enhance selectivity for dimerization (TOF = 12 h⁻¹) .

-

Side products include CO₂ and formic acid due to decarbonylation .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via two pathways:

-

Decarbonylation :

-

Ester Pyrolysis :

Activation energies for these pathways are 121 kJ/mol and 98 kJ/mol, respectively .

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 2-formamidoacetate has potential applications in drug design and development. The structural characteristics of the compound suggest that it may exhibit biological activities similar to those of other amides and esters, including:

- Anticancer Activity : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. For instance, N-methylformamide, a related compound, has shown promise as an anti-cancer agent due to its apoptotic effects on various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity. This suggests that this compound could be explored for its effectiveness against resistant bacterial strains.

Organic Synthesis

The unique combination of ester and amide functionalities in this compound makes it a valuable intermediate in organic synthesis. It can be utilized in:

- Synthesis of Bioactive Compounds : Its reactivity allows for the formation of various derivatives that may have distinct biological activities. The compound can serve as a building block for synthesizing more complex molecules used in medicinal chemistry .

Case Study 1: Anticancer Activity

A study on N-methylformamide showed that it could induce apoptosis in human cancer cell lines by modulating histone deacetylase activity. Given the structural similarity between N-methylformamide and this compound, further investigation into the latter's potential anticancer properties is warranted.

Case Study 2: Antimicrobial Activity

Research on related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial properties .

Mécanisme D'action

The mechanism by which methyl 2-formamidoacetate exerts its effects involves its reactivity with various biological molecules. It can act as a substrate for enzymes, leading to the formation of modified proteins or other bioactive compounds. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with other molecules .

Comparaison Avec Des Composés Similaires

Methyl 2-formamidoacetate can be compared with other similar compounds such as:

Methyl 2-aminoacetate: This compound has an amino group instead of a formamido group, leading to different reactivity and applications.

Ethyl 2-formamidoacetate: Similar to this compound but with an ethyl ester group, which can affect its physical properties and reactivity.

Methyl 2-acetamidoacetate: :

Activité Biologique

Methyl 2-formamidoacetate is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of a formamido group attached to an acetate moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The compound has been studied for its potential role in modulating metabolic pathways, particularly those related to glucose metabolism and insulin sensitivity.

Biological Activity Overview

-

Antidiabetic Effects :

- Research indicates that this compound exhibits insulin-enhancing properties. In vitro studies have shown that it can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and lipid storage .

- A study demonstrated that compounds similar to this compound significantly reduced blood glucose levels in diabetic animal models, suggesting potential use in diabetes management .

-

Anticancer Potential :

- Preliminary investigations suggest that this compound may possess anticancer properties. It has been noted for its cytotoxic effects against various cancer cell lines, including liver and breast carcinoma cells. The compound's ability to induce apoptosis in these cells warrants further exploration .

- Antimicrobial Activity :

- Toxicological Profile :

Table 1: Summary of Biological Activities

Case Study: Insulin Sensitivity Enhancement

In a controlled study involving diabetic mice, administration of this compound resulted in a significant decrease in fasting blood glucose levels. The mechanism was linked to enhanced insulin sensitivity through PPARγ activation, which was measured using glucose tolerance tests .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on HepG2 liver cancer cells revealed an IC50 value of approximately 3.57 µM, indicating potent anticancer activity compared to standard chemotherapeutics like Adriamycin (IC50 = 4.50 µM) .

Propriétés

IUPAC Name |

methyl 2-formamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-8-4(7)2-5-3-6/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMKOMANDDIUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399401 | |

| Record name | Methyl 2-formamidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3154-54-9 | |

| Record name | Methyl 2-formamidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.